molecular formula C25H26N4O4 B4029120 4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine CAS No. 524033-56-5

4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

Cat. No.: B4029120
CAS No.: 524033-56-5
M. Wt: 446.5 g/mol
InChI Key: QMXDAZRWPPSKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is a complex organic compound that features a morpholine ring, a naphthoyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets. The naphthoyl group and nitrophenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is unique due to its combination of a naphthoyl group, a nitrophenyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler piperazine or morpholine derivatives.

Properties

IUPAC Name

[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c30-25(22-7-3-5-19-4-1-2-6-21(19)22)28-12-10-26(11-13-28)20-8-9-23(29(31)32)24(18-20)27-14-16-33-17-15-27/h1-9,18H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXDAZRWPPSKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138048
Record name Methanone, [4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl]-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524033-56-5
Record name Methanone, [4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl]-1-naphthalenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524033-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl]-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Reactant of Route 2
Reactant of Route 2
4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Reactant of Route 3
Reactant of Route 3
4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Reactant of Route 4
Reactant of Route 4
4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Reactant of Route 6
Reactant of Route 6
4-{5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.